Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

Catalog No.
S1549372
CAS No.
20187-46-6
M.F
C7H9N3O3
M. Wt
183.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

CAS Number

20187-46-6

Product Name

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

IUPAC Name

ethyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

InChI

InChI=1S/C7H9N3O3/c1-2-13-6(11)4-3-9-7(12)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,12)

InChI Key

GGHDCMZITFQXRE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)N=C1)N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1)N

Precursor for Nucleobase Analogs:

EtAHPC serves as a potential precursor for the synthesis of various nucleobase analogs, which are modified versions of natural nucleobases like adenine, guanine, cytosine, and thymine. These analogs can be incorporated into nucleic acids like DNA and RNA, potentially influencing their structure and function. Research suggests that EtAHPC can be used to synthesize pyrimidine analogs with antiviral properties [1].

Source

[1] Nucleosides and Nucleotides with Potential Antiviral Activity. Part 4: Synthesis of 5-Substituted 2-Amino-4-Hydroxypyrimidines, J. Med. Chem., 1977, 20 (12), pp 1642-1646,

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is an organic compound belonging to the class of pyrimidinecarboxylic acids. Its molecular formula is C7H9N3O3C_7H_9N_3O_3, and it has a molecular weight of approximately 183.17 g/mol. The compound features a pyrimidine ring with an amino group at the 4-position, a hydroxyl group at the 2-position, and a carboxylate ester at the 5-position. This unique arrangement contributes to its potential biological activities and applications in medicinal chemistry .

Typical of pyrimidine derivatives. Some notable reactions include:

  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Nucleophilic Substitution: The amino group can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Hydroxylation: The hydroxyl group can be involved in further modifications, such as oxidation or substitution reactions.

These reactions highlight the compound's utility as a building block in organic synthesis .

Research indicates that ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate exhibits potential biological activities, particularly as an anticancer agent. It is noted for its ability to act as a reagent in synthesizing cytidine derivatives, which have shown promise in cancer therapy . Additionally, its structural components suggest possible interactions with biological targets, although specific pharmacological data are still under investigation.

Several methods have been reported for synthesizing ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate:

  • Condensation Reactions: Combining appropriate pyrimidine precursors under acidic or basic conditions can yield this compound.
  • Hydrolysis of Esters: Starting from ethyl esters of related compounds, hydrolysis can yield the desired product.
  • Functional Group Transformations: Existing pyrimidine derivatives can be modified through selective functional group transformations to introduce the amino and hydroxyl groups.

These methods emphasize the compound's accessibility for research and application purposes .

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate has several applications:

  • Pharmaceutical Development: It serves as a precursor for synthesizing various bioactive compounds.
  • Research Reagent: Utilized in studies exploring nucleoside analogs and their effects on cellular processes.
  • Potential Anticancer Agent: Its derivatives are being investigated for their efficacy against various types of cancer cells .

Interaction studies involving ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate have focused on its binding affinity to various biological targets. Preliminary data suggest that it may interact with enzymes involved in nucleotide metabolism, although detailed kinetic studies are needed to elucidate these interactions fully. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications .

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate shares structural similarities with several other pyrimidine derivatives. Here are some comparable compounds:

Compound NameSimilarityKey Features
Ethyl 4-aminopyrimidine-5-carboxylate0.90Lacks hydroxyl group at position 2
Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate0.71Different amino positioning
Methyl 4-hydroxypyrimidine-5-carboxylate0.73Methyl instead of ethyl; different solubility
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate0.82Chlorinated variant; potential for different reactivity
Ethyl 2,4-diaminopyrimidine-5-carboxylate0.84Additional amino group; increased reactivity

The uniqueness of ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate lies in its specific functional groups and their positioning on the pyrimidine ring, which may confer distinct biological properties compared to its analogs .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

183.06439116 g/mol

Monoisotopic Mass

183.06439116 g/mol

Heavy Atom Count

13

Other CAS

20187-46-6

Wikipedia

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

Dates

Modify: 2023-08-15

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